molecular formula C5H2ClFN2O3 B009366 2-Chloro-3-fluoro-4-nitropyridine N-oxide CAS No. 101664-56-6

2-Chloro-3-fluoro-4-nitropyridine N-oxide

Cat. No.: B009366
CAS No.: 101664-56-6
M. Wt: 192.53 g/mol
InChI Key: IQKSCEDCDQGAAO-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-nitropyridine N-oxide is a heterocyclic organic compound with the molecular formula C5H2ClFN2O3. It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and nitro substituents on the pyridine ring, along with an N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-nitropyridine N-oxide typically involves the nitration of 2-chloro-3-fluoropyridine followed by oxidation. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-nitropyridine N-oxide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The N-oxide group can be further oxidized to form more complex structures.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-fluoro-4-nitropyridine N-oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitropyridine N-oxide
  • 3-Fluoro-4-nitropyridine N-oxide
  • 2-Chloro-3-fluoropyridine

Uniqueness

2-Chloro-3-fluoro-4-nitropyridine N-oxide is unique due to the combination of chloro, fluoro, and nitro substituents along with the N-oxide functional group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

2-chloro-3-fluoro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKSCEDCDQGAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426821
Record name 2-Chloro-3-fluoro-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101664-56-6
Record name Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101664-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoro-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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